molecular formula C8H8ClNO2 B13618105 1-Chloro-2-(2-nitroethyl)benzene

1-Chloro-2-(2-nitroethyl)benzene

Cat. No.: B13618105
M. Wt: 185.61 g/mol
InChI Key: XEWJLBPWTJKENF-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8ClNO2 It is characterized by a benzene ring substituted with a chlorine atom and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of 1-chloro-2-(2-aminoethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-(2-nitroethyl)benzene finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-chloro-2-(2-nitroethyl)benzene

InChI

InChI=1S/C8H8ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-4H,5-6H2

InChI Key

XEWJLBPWTJKENF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])Cl

Origin of Product

United States

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